molecular formula C20H14O3 B12550524 4,4'-(2-Benzofuran-1,3-diyl)diphenol CAS No. 142717-68-8

4,4'-(2-Benzofuran-1,3-diyl)diphenol

Cat. No.: B12550524
CAS No.: 142717-68-8
M. Wt: 302.3 g/mol
InChI Key: RJCJHNVTYLPTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(2-Benzofuran-1,3-diyl)diphenol is a high-purity organic compound of significant interest in chemical and materials science research. This compound features a central phthalide (2-benzofuran-1,3-diyl) core symmetrically linked to two phenolic rings. This unique molecular architecture suggests potential applications in the synthesis of advanced polymeric materials, such as polycarbonates and polyarylates, or as a key precursor for developing functional organic molecules. Researchers are exploring its utility in creating novel materials with specific optical or electronic properties. The presence of phenolic functional groups provides sites for further chemical modification, facilitating the study of structure-property relationships in material design. Please handle this compound with appropriate care in a controlled laboratory environment. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Note: The specific chemical structure, physical properties , analytical data, detailed research applications, and safety information for this compound could not be verified from the search results and must be confirmed and added by a qualified chemist. For instance, the hazard statements and precautionary measures should be based on a reliable safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142717-68-8

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol

InChI

InChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H

InChI Key

RJCJHNVTYLPTFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

Theoretical and Computational Chemistry Studies of 4,4 2 Benzofuran 1,3 Diyl Diphenol

Quantum Chemical Investigations of Molecular Electronic Structure

No published research dedicated to the quantum chemical investigation of the molecular electronic structure of 4,4'-(2-Benzofuran-1,3-diyl)diphenol could be identified.

Density Functional Theory (DFT) Calculations

There are no specific Density Functional Theory (DFT) calculation results available for this compound in the reviewed literature. DFT is a widely used computational method for investigating the electronic properties of molecules. rsc.orgresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. rsc.org

Geometric Optimization and Conformational Analysis

Information regarding the geometric optimization or conformational analysis of this compound using computational methods is not present in the available scientific literature. Such studies would typically involve determining the most stable three-dimensional structure of the molecule by minimizing its energy.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. libretexts.orgwikipedia.org The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. wikipedia.orgresearchgate.net For other benzofuran (B130515) derivatives, FMO analysis has been used to understand their electronic transitions and reactivity. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available. An MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. nih.gov

Ab Initio Methods for Electronic Properties

There is no evidence of ab initio calculations being performed to determine the electronic properties of this compound. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data for simplification, often providing highly accurate results.

Semi-Empirical Calculations

No studies employing semi-empirical calculation methods for this compound have been found. These methods incorporate some experimental parameters to simplify calculations, offering a faster but generally less accurate alternative to ab initio and DFT methods.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide detailed insight into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Landscape Exploration

The conformational landscape of a molecule describes the various three-dimensional arrangements it can adopt and the relative energies of these conformations. The structure of this compound, with its rotatable bonds connecting the phenol (B47542) rings to the central benzofuran core, allows for a range of possible conformations.

Exploration of this landscape would typically begin with the construction of an initial 3D model of the molecule. Using molecular mechanics force fields, a systematic or stochastic search of the conformational space would be performed to identify low-energy structures. nih.gov Key dihedral angles, such as those around the C-C bonds linking the phenol groups to the benzofuran moiety, would be systematically rotated to generate a potential energy surface.

Table 1: Hypothetical Torsional Energy Profile for a Key Dihedral Angle in this compound

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation Description
0 5.2 Eclipsed (Steric Hinderance)
60 1.5 Gauche
120 4.8 Eclipsed
180 0.0 Anti (Most Stable)

Note: This table is illustrative and represents a typical energy profile for rotation around a single bond in a similar chemical environment.

MD simulations would then be initiated from these low-energy conformations to observe how the molecule transitions between different states at a given temperature, providing a dynamic picture of its flexibility.

Intermolecular Interactions in Solvation and Solid States

The behavior of this compound is significantly influenced by its interactions with surrounding molecules, whether in a solvent or in a solid crystal lattice.

In solvation , MD simulations would be used to model the compound in a box of explicit solvent molecules (e.g., water, ethanol, or DMSO). The simulations would reveal how solvent molecules arrange around the solute, forming solvation shells. The phenolic hydroxyl groups would be expected to form strong hydrogen bonds with polar protic solvents. The aromatic rings would likely engage in non-polar interactions.

In the solid state , MD simulations can help understand the packing of molecules in a crystal. By simulating a unit cell, one could study the stability of the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonding between the phenolic groups of adjacent molecules and π-π stacking of the aromatic rings. researchgate.netasianpubs.org

In Silico Modeling of Reactivity and Mechanistic Pathways

In silico modeling, particularly using quantum mechanics methods like Density Functional Theory (DFT), is crucial for understanding the electronic structure and reactivity of a molecule.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations can be employed to map out the potential energy surface of a chemical reaction involving this compound. For instance, the synthesis of this compound likely involves the reaction of phthalic anhydride (B1165640) or a related precursor with two equivalents of phenol. Computational chemists could model this reaction to elucidate the step-by-step mechanism. mdpi.comresearchgate.net

This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Finding Transition States: Identifying the highest energy point along the reaction coordinate between two minima.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.3
Intermediate -5.7

Note: This data is hypothetical and serves to illustrate the output of a transition state analysis.

Predicting Chemical Transformations and Selectivity

DFT can also predict how this compound might behave in various chemical transformations. For example, the phenolic hydroxyl groups are sites for potential electrophilic substitution on the phenol rings or for reactions like etherification or esterification.

By calculating molecular descriptors such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, one can predict the most likely sites for chemical attack. For example, regions of negative electrostatic potential are susceptible to electrophilic attack. The shape and energy of the HOMO can indicate the most probable sites for oxidation, while the LUMO can suggest sites for reduction.

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Direct Biological Activity Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. While often used for biological activity, QSAR can also be applied to physicochemical properties. nih.govresearchgate.netnih.gov

For a series of derivatives of this compound, a QSAR study could be developed to predict properties such as:

Solubility in different solvents

Melting point

Chromatographic retention times

Photophysical properties (e.g., absorption and emission wavelengths)

To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure.

Table 3: Examples of Descriptors for QSAR Studies

Descriptor Class Example Descriptors Property Represented
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity
Steric Molecular Volume, Surface Area Size and shape of the molecule
Topological Wiener Index, Kier & Hall Indices Atomic connectivity and branching

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |

A statistical method, such as multiple linear regression, would then be used to create a mathematical equation that correlates a selection of these descriptors with the property of interest. Such a model would allow for the in silico prediction of properties for new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and transform it into a format suitable for mathematical analysis. wikipedia.org These descriptors are fundamental in fields like quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. They can be broadly categorized into experimental and theoretical descriptors.

Theoretical descriptors are derived from the symbolic representation of a molecule and are classified based on the dimensionality of the molecular representation:

0D-Descriptors: These include simple counts of atoms, molecular weight, and constitutional descriptors.

1D-Descriptors: This class comprises lists of structural fragments and molecular fingerprints.

2D-Descriptors: These are derived from the 2D graph representation of the molecule and include topological indices.

3D-Descriptors: These descriptors, such as those from CoMFA or GRID methods, depend on the three-dimensional coordinates of the atoms. wikipedia.org

4D-Descriptors: These extend 3D-QSAR by considering different conformations, orientations, and protonation states of the molecule.

For a molecule like this compound, a computational study would typically calculate a range of these descriptors to predict its physicochemical properties and potential biological activities. For instance, studies on other benzofuran derivatives have utilized such descriptors to evaluate their therapeutic potential. nih.gov The process would involve generating the 3D structure of the molecule, followed by calculation using specialized software.

Table 1: Examples of Molecular Descriptors and Their Significance

Descriptor CategoryExample DescriptorsInformation Encoded
Constitutional (0D) Molecular Weight, Atom CountBasic composition and size of the molecule.
Topological (2D) Balaban J index, Wiener indexAtomic connectivity and branching of the molecular graph.
Geometrical (3D) Molecular Surface Area, VolumeThree-dimensional size and shape of the molecule.
Electronic (3D) Dipole Moment, Partial ChargesDistribution of electrons and polarity.
Quantum-Chemical (3D) HOMO/LUMO energies, Ionization PotentialElectronic structure and reactivity.
Physicochemical LogP, Topological Polar Surface Area (TPSA)Lipophilicity and polarity, crucial for drug-likeness. nih.gov

Correlation of Structural Features with Theoretical Parameters

The core of computational chemistry lies in correlating a molecule's structural attributes with its calculated theoretical parameters to understand and predict its behavior. For this compound, this would involve analyzing how its key structural components—the central benzofuran core and the two phenol rings—influence its electronic and physicochemical properties.

Key structural features for analysis would include:

The Benzofuran Core: This fused ring system is a common scaffold in biologically active compounds. nih.gov Its planarity and electron distribution are critical.

The Phenolic Hydroxyl Groups: These groups are key to its function as a pH indicator and can act as hydrogen bond donors, influencing solubility and receptor interactions.

Theoretical parameters calculated via methods like Density Functional Theory (DFT) would be correlated with these features. For example, the calculated HOMO-LUMO energy gap can provide insights into the molecule's electronic transitions and reactivity. A smaller gap generally suggests that the molecule is more easily excitable. The distribution of HOMO and LUMO orbitals would indicate the regions of the molecule involved in electron donation and acceptance, respectively. In many organic molecules, intramolecular charge transfer (ICT) from a donor part to an acceptor part upon excitation is a key process governing their optical properties.

In related benzofuran systems, computational studies have shown that the addition of different functional groups significantly alters the electronic properties, which in turn affects their biological activity as inhibitors of enzymes like PI3K and VEGFR-2. nih.gov A similar analysis for this compound would explore how the phenol groups modulate the electronic structure of the benzofuran system.

Non-Linear Optical Properties and Photophysical Behavior

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and communications. tcichemicals.com Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer character, often exhibit strong NLO responses. tcichemicals.com The photophysical behavior of a molecule describes how it interacts with light, including absorption, fluorescence, and phosphorescence.

While no specific NLO or detailed photophysical studies have been published for this compound, the general approach to studying these properties computationally is well-established.

Time-Dependent DFT for Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for studying the electronically excited states of molecules. case.edufaccts.de It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs (UV-Vis spectrum), and oscillator strengths, which relate to the intensity of the absorption. case.edu

For this compound, a TD-DFT calculation would be performed to:

Predict the UV-Vis Absorption Spectrum: This would identify the wavelengths of maximum absorption (λmax) and help understand the electronic transitions involved (e.g., π → π* or n → π*).

Analyze Excited State Character: By examining the molecular orbitals involved in the main electronic transitions, one can determine the nature of the excited state, such as whether it involves localized excitation or intramolecular charge transfer (ICT).

Simulate Emission Spectra: TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the calculation of fluorescence energies.

Investigate Reaction Pathways: For photochemical reactions, TD-DFT can be used to explore excited-state potential energy surfaces and locate transition states, providing insights into reaction mechanisms and barriers. diva-portal.org

Benchmark studies on various organic molecules have shown that TD-DFT, with appropriate functional selection, provides a good balance of accuracy and computational cost for predicting photophysical properties. diva-portal.org

Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation. The second hyperpolarizability (γ) relates to third-order effects like the optical Kerr effect.

These properties can be calculated using quantum chemical methods. DFT is commonly employed to compute the static and frequency-dependent polarizability (α) and hyperpolarizabilities (β and γ). The calculation involves applying an external electric field and determining the response of the molecular dipole moment.

Table 2: Key Computational Parameters in NLO and Photophysical Studies

ParameterComputational MethodSignificance
Excitation Energy (λmax) TD-DFTPredicts the color and UV-Vis absorption spectrum.
Oscillator Strength (f) TD-DFTRelates to the intensity of an electronic transition.
HOMO-LUMO Gap DFTIndicates electronic excitability and chemical reactivity.
Polarizability (α) DFTMeasures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β) DFTQuantifies the second-order non-linear optical response.
Second Hyperpolarizability (γ) DFTQuantifies the third-order non-linear optical response.

Mechanistic Investigations of 4,4 2 Benzofuran 1,3 Diyl Diphenol in Academic Model Systems

Mechanisms of Action in In Vitro Biochemical Assays

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. In vitro biochemical assays, which exclude clinical human trial data, have elucidated several potential mechanisms of action for compounds structurally related to 4,4'-(2-Benzofuran-1,3-diyl)diphenol.

The core benzofuran structure has been identified as a key pharmacophore in the inhibition of several critical enzyme families, including protein kinases and bacterial enzymes.

Chorismate Mutase: This enzyme is a crucial component of the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. nih.gov The pathway's absence in mammals allows for selective toxicity. nih.gov Research has shown that certain synthetic benzofuran derivatives can act as chorismate mutase inhibitors, thereby blocking the biosynthesis of essential aromatic amino acids in pathogens. nih.gov For instance, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase, a related enzyme in the same pathway.

Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The PI3K pathway is central to cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. nih.govresearchgate.netmdpi.com Dual inhibition of PI3K and VEGFR-2 is a promising strategy in oncology. Studies have demonstrated that benzofuran-based compounds can be potent inhibitors of both enzymes. For example, newly synthesized benzofuran derivatives have been reported with dual inhibitory effects, with specific compounds showing significant inhibition of both PI3K and VEGFR-2 in nanomolar concentrations. nih.gov Molecular docking studies suggest these compounds bind effectively within the ATP-binding sites of these kinases. nih.govnih.gov

DNA Gyrase B: This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov Benzofuran-pyrazole hybrids have been shown to be notable inhibitors of E. coli DNA gyrase B. nih.gov One particular compound demonstrated an IC₅₀ value of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin, highlighting the potential of the benzofuran scaffold in designing new antibacterial agents. nih.gov

Enzyme TargetBenzofuran Analog ClassReported Activity (IC₅₀)Reference
PI3KBenzofuran Hybrid (Compound 8)2.21 nM nih.gov
VEGFR-2Benzofuran Hybrid (Compound 8)68 nM nih.gov
VEGFR-2Benzofuran-based Chalcone (Compound 4g)Inhibitory rate of 38% at 100 μM nih.gov
E. coli DNA Gyrase BBenzofuran-Pyrazole Hybrid (Compound 9)9.80 µM nih.gov

Estrogen Receptor Beta (ERβ): The estrogen receptors, ERα and ERβ, are nuclear hormone receptors that mediate the effects of estrogen. Selective ERβ agonists are of significant interest for various therapeutic areas. The structural characteristics of this compound, featuring two terminal phenol (B47542) groups and a rigid core, align with features known to be important for ER binding. nih.gov Studies on 2-phenyl-benzofuran derivatives, which are structurally analogous, have shown that these molecules can be potent and highly selective ligands for ERβ. nih.gov Modifications to the benzofuran ring system have been shown to yield compounds with ERβ binding potencies in the low nanomolar range and over 100-fold selectivity compared to ERα. nih.gov

In Vitro Docking: Molecular docking simulations have been used to explore the binding of benzofuran derivatives to various receptors. In the context of ERβ, docking studies reveal that terminal aromatic rings and hydroxyl groups are key for establishing hydrogen bonds and anchoring the ligand within the receptor's binding pocket. mdpi.com The specific stereochemistry and bulkiness of substituents on the benzofuran scaffold are critical determinants of binding affinity and selectivity for ERβ.

Receptor TargetAnalog Class / CompoundReported Binding AffinityReference
Estrogen Receptor β (ERβ)7-Substituted 2-phenyl-benzofurans<10 nM potency and >100-fold selectivity nih.gov
Estrogen Receptor β (ERβ)1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanolEC₅₀ = 1.59 μM mdpi.com

Proteins: The interaction of small molecules with transport proteins like serum albumin is critical for their distribution and bioavailability. The binding of benzofuran derivatives to bovine serum albumin (BSA) has been investigated using spectroscopic and in silico methods. nih.govunicas.it These studies show that benzofuran compounds can efficiently bind to serum albumins, with some derivatives showing high affinity in the nanomolar range (k_D = 28.4 ± 10.1 nM for one benzomonofuran). nih.govunicas.it Such interactions can alter the secondary structure of the protein and, in some cases, increase its thermal stability. nih.gov Molecular docking has predicted that these molecules can be housed within the interior of the protein structure, forming hydrophobic interactions and hydrogen bonds. unicas.it

DNA: The benzofuran nucleus can be incorporated into molecules designed to interact with DNA. While direct studies on this compound are lacking, related benzofuran analogs have shown significant DNA-binding capabilities. For example, a series of benzofuropyrazoles demonstrated strong DNA-binding affinities, with viscosity measurements suggesting an intercalative mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov

Oxidative Stress Modulation in Cellular Models

The phenolic hydroxyl groups present in this compound suggest a strong potential for antioxidant activity. Studies on related benzofuran structures in non-clinical cellular models confirm that this scaffold can effectively modulate oxidative stress.

The ability of a compound to donate a hydrogen atom or an electron to neutralize reactive free radicals is a key antioxidant mechanism. The antioxidant capacity of various benzofuran derivatives has been confirmed using standard in vitro assays. For instance, benzofuran-2-carboxamide (B1298429) derivatives have been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. This activity is often attributed to the presence of hydroxyl groups on the molecule, which can readily donate a hydrogen atom to a radical species, thereby stabilizing it.

Beyond direct radical scavenging, benzofuran derivatives can influence endogenous antioxidant defense systems within cells. In cellular models of neurodegeneration, certain benzofuran-2-one derivatives have been shown to protect cells from catechol-induced oxidative stress. nih.gov A key mechanism identified is the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with potent cytoprotective and antioxidant functions. nih.gov Specific benzofuran compounds have been observed to boost both the mRNA and protein expression of HO-1, particularly under conditions of oxidative insult, thereby enhancing the cell's intrinsic ability to restore redox homeostasis. nih.gov

Mechanism of Cytotoxicity in Research Cell Lines (excluding clinical human trial data)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the compound This compound . Consequently, there is no available information regarding its mechanism of cytotoxicity, its impact on cell proliferation in specific research cell lines, or any associated cellular pathway perturbations.

While research exists for other molecules containing a benzofuran scaffold, the specific biological activities and mechanisms of action are highly dependent on the complete chemical structure, including its various substitutions and stereochemistry. Therefore, extrapolating data from other benzofuran derivatives to predict the effects of this compound would be scientifically unfounded.

Impact on Cell Proliferation in Specific Cell Lines

There is no published data available on the impact of this compound on the proliferation of any specific research cell lines.

Cellular Pathway Perturbations (e.g., anti-proliferative, non-apoptotic mechanisms)

Due to the absence of research on this compound, there is no information regarding any cellular pathway perturbations, such as anti-proliferative or non-apoptotic mechanisms, that may be induced by this compound.

Applications and Potential in Advanced Materials Science Research Non Clinical

Development of Organic Functional Materials

Benzofuran (B130515) derivatives are increasingly utilized in the creation of functional organic materials due to their thermal stability, high quantum yields, and blue-light emitting capabilities. nih.gov

While no direct studies on 4,4'-(2-Benzofuran-1,3-diyl)diphenol in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) are available, the broader class of benzofuran derivatives has shown promise. For instance, benzofuran compounds are explored as host materials in OLEDs. nih.gov Specifically, fluorobenzofuran has been investigated as a high triplet energy host material for green phosphorescent OLEDs. nih.gov The benzophenone (B1666685) core, which shares some structural similarities with the benzofuran-1,3-dione aspect of the subject compound, has been extensively studied for its role in developing thermally activated delayed fluorescent (TADF) emitters for high-efficiency OLEDs. mdpi.comnih.gov Derivatives of benzofuran containing thiophene (B33073) rings, such as benzothieno[3,2-b]benzothiophene (BTBT), are known to be crucial in constructing highly efficient organic photovoltaics and field-effect transistors. nih.gov

The performance of such materials in electronic devices is highly dependent on their molecular structure, which influences properties like charge carrier mobility and emission characteristics. The diphenolic nature of this compound would allow for its incorporation into larger conjugated systems, potentially leading to materials with tailored electronic properties suitable for OFETs and OLEDs.

Table 1: Examples of Benzofuran Derivatives in Organic Electronics

Compound Family Application Key Finding
Fluorobenzofuran Host material in green phosphorescent OLEDs Exhibits high triplet energy. nih.gov
Benzophenone Derivatives Host and emitter materials in TADF OLEDs Enables high external quantum efficiencies. mdpi.comnih.gov

The diphenolic structure of this compound makes it a prime candidate for integration into various polymer and composite systems. Phenolic compounds are common monomers in the synthesis of polymers like polycarbonates and phenolic resins. nih.gov The rigid benzofuran core could impart enhanced thermal stability and mechanical strength to the resulting polymers.

For example, poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional thermal and chemical resistance. youtube.com The incorporation of novel monomers, such as those derived from benzofuran structures, into PEEK or other poly(aryl ether ketone)s can modify their properties. nih.govnih.gov The benzophenone units within the PEEK structure can even act as photoinitiators for surface graft polymerization, allowing for modification of the polymer's surface properties. nih.gov

Furthermore, benzofuran derivatives have been used to create cross-linked polymers. For instance, poly(benzofuran-co-arylacetic acid) has been cross-linked with various diamines, resulting in materials with altered thermal conductivity. The choice of the cross-linking agent can tune the final properties of the material.

Table 2: Potential Polymer Systems Incorporating Benzofuran-Diphenol Monomers

Polymer Type Potential Advantage of Incorporation
Poly(aryl ether ketone)s Enhanced thermal stability and mechanical strength.
Polycarbonates Introduction of specific photophysical or electronic properties.
Phenolic Resins Improved rigidity and defined molecular architecture.

Role in Catalysis Research (excluding industrial production)

The structural features of this compound suggest its utility in catalysis, both as a ligand for transition metals and as a scaffold for organocatalysts.

The oxygen atoms in the benzofuran ring and the phenolic hydroxyl groups can act as coordination sites for transition metals. google.com The rigid backbone of the molecule could provide a well-defined geometry for the resulting metal complex, which is crucial for catalytic activity and selectivity.

Research on related structures shows that phosphine (B1218219) ligands derived from cyclic alkenes have been successfully used in coordination chemistry and homogeneous catalysis. rsc.org While not a phosphine, the principle of using a rigid cyclic structure to create effective ligands is applicable. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new ligands is a continuous area of research. acs.org For instance, bidentate N-ligands have been shown to assist in gold redox catalysis. researchgate.net It is conceivable that diphenolic benzofuran compounds could be functionalized to create novel bidentate or polydentate ligands for various transition metal-catalyzed reactions, such as cross-coupling or cyclization reactions. nih.govrsc.org

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. benthamdirect.comresearchgate.net The phenolic groups of this compound could act as Brønsted acids or hydrogen-bond donors, which are common modes of activation in organocatalysis.

For example, proline-based organocatalysts are used for the synthesis of arylidene benzofuranone intermediates. benthamdirect.comresearchgate.net Strategies combining Brønsted bases and N-heterocyclic carbene (NHC) catalysis have been used for the construction of complex benzofuran-containing scaffolds. researchgate.netnih.gov The rigid and chiral environment that could be created from derivatives of this compound might enable enantioselective transformations.

Sensor Technologies and Chemical Probes

The inherent fluorescence of many benzofuran derivatives makes them attractive candidates for the development of chemical sensors and probes. nih.gov The interaction of the benzofuran moiety with analytes can lead to changes in the fluorescence signal, allowing for detection. chemisgroup.usresearchgate.netnih.gov

The presence of phenol (B47542) groups on the this compound structure provides ideal sites for functionalization to introduce specific recognition elements for target analytes, such as metal ions. chemisgroup.usresearchgate.netnih.gov The electron-rich nature of the benzofuran and naphthofuran systems allows for effective interaction with electron-deficient metal ions, producing significant changes in emission spectra. chemisgroup.us For instance, benzofuran-based fluorescent chemosensors have been developed for the detection of Fe³⁺ ions with high selectivity and sensitivity. nih.gov

Molecular probes are valuable tools for identifying compounds in complex mixtures. beilstein-journals.org A probe typically contains a reactive group to bind to the target and a tag for detection. The phenolic groups of this compound could be modified to act as the reactive part of a probe, while the benzofuran core would serve as the fluorescent reporter.

Table 3: Examples of Benzofuran-Based Sensors

Sensor Type Target Analyte Principle of Detection
Fluorescent Chemosensor Metal Ions (e.g., Fe³⁺, Pd²⁺, Al³⁺) "On-off" or "turn-on" fluorescence response upon binding. researchgate.netnih.gov

Fluorescent Probes and Chemosensors

The benzofuran moiety is a well-established fluorophore, and its derivatives are increasingly being explored for their use as fluorescent probes and chemosensors. chemisgroup.us These sensors operate by exhibiting a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon binding with a specific analyte. The phenolic groups in this compound can act as selective binding sites for a variety of species, particularly metal ions.

The interaction between the phenolic hydroxyl groups and a target analyte can modulate the electronic properties of the entire molecule, leading to a detectable change in its fluorescence emission. This principle forms the basis of chemosensor design. Research on analogous benzofuran-based molecules has demonstrated their efficacy in detecting a range of metal ions with high sensitivity and selectivity. chemisgroup.us

Table 1: Examples of Benzofuran-Based Fluorescent Chemosensors and Their Performance

Chemosensor DerivativeTarget AnalyteDetection LimitFluorescence Response
Benzofuran-2-boronic acid dimerPd²⁺9.8 nMTurn-on
((E)-3-((2-hydroxybenzylidene)-amino)-benzofuran-2-carboxamide)Zn²⁺1.08 µMTurn-on
{7-(dibutylamino)-3-methyl-1H, 3´H-spiro [chromeno-[2,3-c]-pyrazole-4,1´- nih.gov-benzofuran]-3´-oneCu²⁺Not specifiedNot specified
Benzofuran glycinamide-based chemosensorFe³⁺43 nMTurn-off

This table presents data from research on various benzofuran derivatives to illustrate the potential sensing capabilities of compounds like this compound.

Optical Sensing Applications

Building upon the principles of fluorescent chemosensors, this compound holds potential for broader optical sensing applications. Optical sensors offer several advantages, including high sensitivity, rapid response times, and the potential for remote monitoring. researchgate.netmdpi.com The development of optical sensors for environmental monitoring of phenolic compounds, for instance, is an area of active research. researchgate.netmdpi.comnih.gov

The fluorescence of the benzofuran core in this compound could be harnessed to develop fiber optic sensors. In such a device, the compound could be immobilized on a solid support at the tip of an optical fiber. When the sensor comes into contact with the target analyte, the resulting change in fluorescence can be transmitted through the fiber to a detector, allowing for real-time analysis. The large Stokes shift observed in some benzofuran derivatives is particularly advantageous for such applications, as it minimizes self-absorption and enhances signal clarity. chemisgroup.us

Exploration in Environmental Remediation Technologies

The presence of phenolic compounds in industrial wastewater is a significant environmental concern. researchgate.net These compounds can be toxic to aquatic life and persist in the environment. Consequently, there is a pressing need for effective remediation technologies.

While direct studies on the use of this compound in environmental remediation are not yet available, its chemical nature suggests potential avenues for exploration. The phenolic groups could potentially be functionalized to create materials capable of adsorbing or catalytically degrading other phenolic pollutants. Furthermore, the development of sensitive optical sensors based on this compound, as discussed previously, could play a crucial role in monitoring the effectiveness of remediation processes for phenolic contaminants. researchgate.netnih.gov

Advanced Analytical Methodologies for Research on 4,4 2 Benzofuran 1,3 Diyl Diphenol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For 4,4'-(2-Benzofuran-1,3-diyl)diphenol, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) and phenol (B47542) rings. The protons on the phenol rings would likely appear as doublets due to coupling with their ortho-protons. The protons of the central benzene (B151609) ring fused to the furan (B31954) moiety would exhibit more complex splitting patterns. A broad singlet, whose chemical shift is dependent on solvent and concentration, would be characteristic of the phenolic hydroxyl (-OH) protons.

2D-NMR Spectroscopy: To definitively assign the complex aromatic signals, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY would establish proton-proton coupling networks within the individual aromatic rings, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, allowing for the connection of the phenolic rings to the central benzofuran core.

Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification / Notes
Phenolic OH9.0 - 10.0-Broad singlet, chemical shift is solvent-dependent.
Phenolic CH (ortho to OH)6.8 - 7.2115 - 120Doublet, shielded by the hydroxyl group.
Phenolic CH (meta to OH)7.2 - 7.6128 - 132Doublet, less affected by the hydroxyl group.
Benzofuran Aromatic CH7.3 - 8.0110 - 135Complex multiplets expected for the four protons on the benzene part of the benzofuran core.
Phenolic C-OH-155 - 160Deshielded due to the attached electronegative oxygen.
Benzofuran C-O (ether)-145 - 155Highly deshielded carbons of the furan ring attached to oxygen.
Quaternary Aromatic C-120 - 140Carbons at the fusion points and points of substitution.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A prominent, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic groups. Strong bands in the 1200-1300 cm⁻¹ region would be attributable to the C-O stretching of the phenols and the aryl ether linkage in the furan ring. mdpi.com Aromatic C=C stretching vibrations would appear as a series of sharp peaks between 1450 and 1610 cm⁻¹. Finally, C-H bending vibrations for the substituted benzene rings would be observed in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic C=C stretching vibrations typically give strong Raman signals. The symmetric vibrations of the benzene rings, which might be weak in the IR spectrum, would be prominent in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the signal intensity if needed, by adsorbing the molecule onto a nanostructured metal surface.

Expected Vibrational Bands for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
Phenolic O-H3200 - 3600 (Broad)Weak / Not typically observedStretching
Aromatic C-H3000 - 3100 (Sharp)3000 - 3100 (Strong)Stretching
Aromatic C=C1450 - 1610 (Multiple bands)1580 - 1610 (Strong)Ring Stretching
Phenolic C-O1200 - 1260 (Strong)ModerateStretching
Aryl Ether C-O1230 - 1270 (Strong)ModerateAsymmetric Stretching
Aromatic C-H690 - 900 (Strong)WeakOut-of-Plane Bending

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

For this compound (C₂₀H₁₄O₄), the molecular weight is approximately 318.32 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 318. Subsequent fragmentation could involve the loss of radicals or neutral molecules, leading to characteristic fragment ions that help to confirm the structure. The formation of substituted benzofuran fragment ions is a known pathway for related compounds. nih.govnih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The structure of this compound contains an extended conjugated system encompassing the benzofuran core and the two phenol rings. This extensive conjugation is expected to result in strong absorption bands in the ultraviolet region. Based on data for related benzofuran and biphenyl (B1667301) structures, one would anticipate one or more absorption maxima (λ_max) between 250 and 350 nm. researchgate.netresearchgate.net The exact position and intensity of these bands are sensitive to the solvent used.

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating the target compound from impurities, byproducts, and unreacted starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for performing quantitative analysis. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most appropriate.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to ensure the phenols are protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would be accomplished using a UV-Vis diode array detector (DAD), monitoring at one of the compound's absorption maxima (e.g., ~280 nm). A pure sample would ideally show a single, sharp, symmetrical peak. The area under this peak is proportional to the concentration, allowing for quantitative analysis and purity determination, which is often required to be above 98% for many applications. calpaclab.com

Gas Chromatography (GC) (where applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound and its close isomer, phenolphthalein (B1677637), by GC is challenging due to their high molecular weight, high polarity conferred by the two phenolic hydroxyl groups, and consequently low volatility. The high melting point of related structures further suggests that they will not typically be amenable to GC analysis without chemical modification. chemicalbook.com

For GC analysis to be applicable, a derivatization step is essential. This process involves chemically modifying the analyte to reduce its polarity and increase its volatility and thermal stability. nih.gov For phenolic compounds like this compound, silylation is a common and effective derivatization strategy. nih.gov In this reaction, a silylating agent replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov

The general procedure involves:

Extraction: The compound is first extracted from its matrix using a suitable solvent.

Derivatization: The dried extract is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar -OH groups into nonpolar -O-Si(CH₃)₃ ether groups. nih.gov

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. The nonpolar derivative moves through the capillary column at a lower temperature than the original compound would require, allowing for separation and subsequent detection and identification by the mass spectrometer.

While this makes analysis feasible, it is noteworthy that liquid chromatography techniques, such as HPLC, are more commonly reported for the analysis of phenolphthalein and its derivatives, as they are better suited for non-volatile and thermally sensitive compounds. ijmas.comnih.gov

Table 1. Representative GC-MS Parameters for Analysis of Derivatized Phenolic Compounds.
ParameterTypical Setting/Condition
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane)
GC ColumnCapillary column (e.g., HP-5MS, DB-5)
Injector Temperature250 - 290 °C
Oven Temperature ProgramInitial temp ~70 °C, ramped to ~300 °C
Carrier GasHelium
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Crystallography and X-ray Diffraction for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for XRD analysis is the first critical step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. semanticscholar.org The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. semanticscholar.org

The data generated from a single-crystal XRD experiment is extensive. A representative example of the crystallographic data for a related benzofuranone derivative is provided below. nih.gov

Table 2. Representative Crystallographic Data for a Benzofuranone Derivative. nih.gov
ParameterValue
Chemical FormulaC₁₆H₁₅NO₂
Formula Weight253.29
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)7.3386 (7)
b (Å)14.9133 (11)
c (Å)24.3322 (18)
Volume (ų)2663.0 (4)
Z (Molecules per unit cell)8
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.048

Advanced Microscopy Techniques for Material Characterization

When this compound is used as a monomer to create polymers, such as polyaryletherketones (PAEKs), the resulting material's bulk properties are critically dependent on its micro- and nanostructure. Advanced microscopy techniques are indispensable for visualizing and characterizing these features. azom.commdpi.com

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface topography. azom.com For polymers derived from this compound, SEM can reveal information about surface texture, porosity, and the morphology of polymer blends. azom.comresearchgate.net Because most polymers are electrical insulators, low-voltage SEM is often employed to minimize sample charging and prevent electron beam damage, which can alter the delicate surface structure. elsevierpure.com

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. azooptics.com To be analyzed by TEM, a sample must be sliced into an ultrathin section (typically 50-100 nm thick). The electron beam passes through this thin slice, allowing for the visualization of the internal morphology, such as the phase separation in a polymer blend or the dispersion of fillers. mdpi.comazooptics.com For example, TEM has been used to reveal the interlamellar and interspherulitic morphologies in blends containing PEEK. mdpi.com

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that provides a true three-dimensional topographical map at the nanoscale. bruker.comyoutube.com An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. researchgate.net Unlike electron microscopy, AFM does not require a vacuum environment or a conductive coating, making it ideal for imaging polymers under ambient conditions. nanomagnetics-inst.com Beyond topography, AFM can operate in different modes, such as phase imaging, which maps variations in material properties like adhesion and viscoelasticity. This capability is exceptionally useful for distinguishing the different polymer phases in a blend or composite material at the nanoscale. youtube.comnanomagnetics-inst.com

Table 3. Applications of Advanced Microscopy for Materials Containing this compound Units.
TechniquePrimary Information ObtainedTypical Application
Scanning Electron Microscopy (SEM)Surface topography, morphology, porosityAnalyzing the surface structure of molded parts or polymer films. researchgate.net
Transmission Electron Microscopy (TEM)Internal nanostructure, phase distributionVisualizing the domain structure in polymer blends and composites. mdpi.com
Atomic Force Microscopy (AFM)Nanoscale 3D topography, surface roughness, material property mapping (e.g., stiffness, adhesion)Mapping phase separation in polymer blends; studying polymer crystallization. bruker.commdpi.com

Structure Activity and Structure Property Relationships of 4,4 2 Benzofuran 1,3 Diyl Diphenol Derivatives

Synthesis and Evaluation of Structural Analogues and Derivatives

The benzofuran (B130515) scaffold is a cornerstone in the development of pharmacologically active agents, with numerous synthetic and naturally occurring compounds demonstrating a wide range of biological activities. nih.govresearchgate.net The synthesis of derivatives based on the 4,4'-(2-Benzofuran-1,3-diyl)diphenol structure involves strategic modifications to its core components to establish clear structure-activity relationships (SAR). researchgate.net

Modifications to the Benzofuran Core

The benzofuran nucleus, a fusion of benzene (B151609) and furan (B31954) rings, is a primary target for structural modification. researchgate.netnih.gov Introducing various substituents at specified positions on this core can generate new derivatives with distinct structural and, consequently, therapeutic properties. nih.gov

One of the most common modifications involves the introduction of halogen atoms, such as chlorine, bromine, or fluorine, to the benzofuran ring. nih.gov This has been shown to significantly increase the anticancer activity of some derivatives. nih.gov The enhanced effect is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov For example, a study on 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives demonstrated that a bromine atom at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against certain leukemia cell lines, highlighting that the specific placement of the halogen is a critical determinant of biological function. nih.gov

The synthesis of such modified cores can be achieved through various catalytic and non-catalytic methods. Palladium- and copper-based catalysts are frequently used in reactions like the Sonogashira coupling to form the benzofuran ring from precursors like iodophenols and terminal alkynes. nih.gov Other methods include metal-free cyclizations using hypervalent iodine reagents or base-catalyzed reactions. nih.govorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the tolerance of other functional groups on the molecule. For instance, researchers have developed one-pot syntheses utilizing palladium-catalyzed enolate arylation, which offers broad substrate scope for producing differentially substituted benzofurans. mdpi.com

Variations in Diphenol Substitution Patterns

The two phenol (B47542) rings attached to the benzofuran core at positions 1 and 3 are key sites for modification to explore SAR. While specific studies on the diphenol variations of this compound are not extensively documented, the principles can be derived from related 2-phenyl-benzofuran structures. In a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols, introducing relatively lipophilic groups at the 7-position of the benzofuran core, in addition to modifications at the 4-position of the benzofuran and the 3'-position of the 2-phenyl group, was found to increase selectivity for the estrogen receptor beta (ERβ). nih.gov This demonstrates that substitutions on both the benzofuran and the attached phenyl rings work in concert to determine biological specificity. nih.gov

The synthesis of derivatives with varied phenol substitutions can be accomplished by starting with appropriately substituted phenols and α-haloketones. nih.gov Titanium tetrachloride has been used to promote a one-step reaction that combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration to produce a variety of benzofurans with high regioselectivity and yields. nih.gov This approach allows for the incorporation of diverse cyclic and acyclic groups onto the phenolic moieties before the formation of the central benzofuran ring.

Hybrid Structures with Other Heterocyclic Systems

A highly productive strategy in medicinal chemistry involves creating hybrid molecules by combining the benzofuran scaffold with other heterocyclic systems. nih.gov This approach aims to leverage the synergistic effects of both moieties to create potent and selective agents. nih.gov Benzofuran has been successfully hybridized with numerous heterocycles, including imidazole (B134444), thiazolidinone, chalcone, oxadiazole, and pyrazole. nih.govrsc.orgbohrium.comresearchgate.netresearchgate.net

Benzofuran-Thiazolidinone Hybrids: Thiazolidin-4-ones are a well-known class of bioactive heterocycles. nih.gov Hybrid molecules are often synthesized by preparing a Schiff base from a benzofuran derivative, which is then cyclized with thioglycolic acid to form the thiazolidinone ring. researchgate.netnih.gov A one-pot, three-component reaction using an amine, an aldehyde, and thioglycolic acid is a common and efficient method for this synthesis. nih.gov

Benzofuran-Imidazole Hybrids: The imidazole ring is another pharmacologically significant heterocycle. rsc.orgrsc.org Hybrid compounds containing both 2-substituted benzofuran and benzimidazole (B57391) moieties, as well as their corresponding imidazolium (B1220033) salts, have been synthesized and evaluated. rsc.orgrsc.org The results from some studies indicate that these hybrids can exhibit selective cytotoxic activity, with the imidazolium salt forms often showing higher potency. rsc.org

Benzofuran-Chalcone Hybrids: Chalcones (1,3-diaryl-2-propen-1-one) are precursors to flavonoids and possess a wide range of biological activities. bohrium.comscispace.com Benzofuran-chalcone hybrids have been designed and synthesized, showing potential as anticancer agents. bohrium.comnih.gov These hybrids are typically synthesized via a Claisen-Schmidt condensation between a substituted benzofuran-carboxaldehyde and an appropriate acetophenone.

The following table summarizes the cytotoxic activity of selected benzofuran-chalcone hybrids against various cancer cell lines.

Compound IDModificationsCancer Cell LineIC₅₀ (μM)Reference
4g Benzofuran-chalcone hybridHCC1806 (Breast)5.93 nih.gov
4g Benzofuran-chalcone hybridHeLa (Cervical)5.61 nih.gov
3a-f 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesPC-3 (Prostate)Active scispace.com
3a-f 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast)Active scispace.com

Impact of Substituent Effects on Reactivity and Theoretical Properties

The reactivity and physicochemical properties of this compound derivatives are profoundly influenced by the nature and position of substituents on both the benzofuran and diphenol rings. These influences are primarily categorized as electronic and steric effects.

Electronic and Steric Influences

Electronic Effects: Substituents alter the electron density of the aromatic rings through inductive and resonance effects. lumenlearning.comlibretexts.org

Activating groups (electron-donating groups like -OH, -OR, -NH2, alkyls) increase the electron density of the ring system. This makes the molecule a better nucleophile, accelerating reactions like electrophilic aromatic substitution. lumenlearning.com

Deactivating groups (electron-withdrawing groups like -NO2, -CN, -COR, halogens) decrease the electron density, making the ring less reactive towards electrophiles. libretexts.org

In the context of benzofuran derivatives, electron-donating substituents on the phenol rings generally lead to higher yields in certain synthetic reactions. nih.gov Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield. nih.gov These electronic effects also modulate biological activity. For example, in a study of phenyl benzoates, it was found that electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl group's NMR chemical shift to substitutions on the other ring, demonstrating a clear cross-interaction between the electronic systems. nih.gov

Steric Effects: Steric hindrance refers to the non-bonding interactions that influence molecular shape and reactivity. rsc.orglibretexts.orgmasterorganicchemistry.com Bulky substituents can block the approach of a reagent to a reaction site, thereby slowing or preventing a reaction. masterorganicchemistry.comyoutube.com In the synthesis of highly substituted benzofurans, steric hindrance from groups at certain positions can significantly lower reaction yields. nih.gov For instance, substitutions at the 2-position of an aniline (B41778) substrate in a radical coupling reaction led to a notable drop in the yield of the corresponding benzofuran product, likely due to steric hindrance around the nitrogen radical. nih.gov Similarly, bulky substituents near the benzofuran's 1 and 9 positions can cause the molecular structure to twist out of its plane. rsc.org

The interplay between electronic and steric effects is crucial. Placing methyl groups (electron-donating, but with some steric bulk) adjacent to the linkage between a benzofuran and a diketopyrrolopyrrole (DPP) core was found to create dyes with nearly perfect fluorescence quantum yields, demonstrating how careful tuning of these effects can lead to desirable photophysical properties. nih.gov

Hydrogen Bonding Networks and Conformational Preferences

The two phenolic hydroxyl (-OH) groups in this compound are pivotal in defining its three-dimensional structure and interactions through hydrogen bonding. scirp.org These groups can act as both hydrogen bond donors and acceptors.

Hydrogen Bonding: The -OH groups can form intramolecular hydrogen bonds (within the same molecule) or intermolecular hydrogen bonds (between different molecules). nih.gov In ortho-hydroxyaryl Schiff bases, a related class of compounds, a strong intramolecular O–H···N hydrogen bond is a key structural feature that facilitates proton transfer and tautomerization. nih.gov For the title compound, intramolecular hydrogen bonds could potentially form between one of the phenolic -OH groups and the oxygen atom of the benzofuran ring. Intermolecularly, the -OH groups can form extensive networks, leading to the formation of dimers, chains, or more complex three-dimensional architectures in the solid state. researchgate.net Computational studies on phenol-water complexes show that hydrogen bond distances typically range from 1.8 to 2.0 Å. scirp.org

Comparative Studies with Related Polyphenolic Compounds (e.g., coumestrol (B1669458), other benzofuran-containing natural products)

While direct comparative studies involving this compound are unavailable, a comparison with structurally related polyphenolic compounds like coumestrol offers insights into potential biological activities. Coumestrol is a well-studied phytoestrogen belonging to the coumestan (B1194414) class of compounds, which feature a benzofuro[3,2-c]chromen-6-one core. nih.gov

Coumestrol and its Analogues:

Coumestrol itself is a naturally occurring compound found in various plants, including soybeans and clover. nih.gov Its estrogen-like structure allows it to interact with estrogen receptors, leading to a range of biological effects. nih.gov Studies on coumestrol analogues have provided valuable structure-activity relationship (SAR) data. For instance, the modification of the hydroxyl groups, such as through acetylation to form coumestrol diacetate or methylation to create coumestrol dimethyl ether, has been shown to alter its biological activity. nih.gov

In one study, coumestrol was identified as a novel, naturally occurring antagonist of the human pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. nih.gov This antagonistic activity was diminished in its diacetate and dimethyl ether analogues, highlighting the critical role of the free phenolic hydroxyl groups for this specific biological function. nih.gov Furthermore, coumestrol has been shown to be a selective and competitive inhibitor of monoamine oxidase-A (MAO-A), a target for antidepressant drugs. nih.gov It also effectively prevents the self-aggregation of amyloid-beta peptides, which is implicated in Alzheimer's disease. nih.gov

The binding affinity of phytoestrogens to estrogen receptors often follows a trend where coumestrol shows a higher affinity than other isoflavones like genistein (B1671435) and daidzein. researchgate.net The rigid, planar structure of coumestrol is thought to contribute to its strong receptor binding.

The following table summarizes the biological activities of coumestrol, which could serve as a benchmark for the hypothetical activities of related benzofuran-based polyphenols.

CompoundBiological Target/ActivityKey Findings
Coumestrol Estrogen Receptors (ERα, ERβ)Binds to both ERα and ERβ, exhibiting estrogenic effects. nih.govresearchgate.net
Pregnane X Receptor (PXR)Acts as a naturally occurring antagonist of human PXR. nih.gov
Monoamine Oxidase-A (MAO-A)Selective and competitive inhibitor of MAO-A. nih.gov
Amyloid-β AggregationPrevents self-aggregation of amyloid-beta peptides. nih.gov
Coumestrol Diacetate Pregnane X Receptor (PXR)Does not antagonize PXR activation. nih.gov
Coumestrol Dimethyl Ether Pregnane X Receptor (PXR)Does not antagonize PXR activation. nih.gov

Other Benzofuran-Containing Natural Products:

Many other natural products contain the benzofuran core and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtandfonline.com The specific substitution pattern on the benzofuran ring system is crucial for determining the type and potency of its biological activity. For example, the introduction of certain substituents at the C-2 and C-3 positions of the benzofuran ring has been a common strategy in the development of new therapeutic agents. nih.gov

Chemoselective Synthesis and Functional Group Tolerance

The synthesis of a molecule like this compound would require methods that allow for the selective formation of the benzofuran core and the introduction of the two 4-hydroxyphenyl groups at specific positions. While a direct synthesis for this exact compound is not documented, general strategies for the synthesis of diaryl-substituted benzofurans can be considered.

Synthesis of Diarylbenzofurans:

One-pot syntheses of 2,3-diarylbenzofurans have been developed. tandfonline.com A common approach involves the sequential iodocyclization of 2-alkynylanisoles followed by a palladium-catalyzed Suzuki coupling reaction with boronic acids. tandfonline.com This method is advantageous as it can be performed in water, which aligns with the principles of green chemistry. The tolerance for various functional groups on both the alkynylanisole and the boronic acid allows for the creation of a diverse library of 2,3-diarylbenzofurans. tandfonline.com

Another strategy for synthesizing 2,3-disubstituted benzofurans is through the cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net This method provides a straightforward route from readily available phenols and α-bromo ketones. researchgate.net

The table below outlines some general synthetic approaches to substituted benzofurans.

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsProduct Type
Iodocyclization/Suzuki Coupling2-Alkynylanisoles, Boronic AcidsIodine, Palladium catalyst2,3-Diarylbenzofurans tandfonline.com
Cyclodehydrationα-Phenoxy ketonesEaton's reagent (P₂O₅-MeSO₃H)2,3-Disubstituted benzofurans researchgate.net
Friedel-Crafts Alkylation/CyclodehydrationPhenols, α-HaloketonesTitanium tetrachlorideNaphthofurans and Benzofurans nih.gov

Chemoselectivity and Functional Group Tolerance:

A significant challenge in the synthesis of polyphenolic compounds is the protection and deprotection of the hydroxyl groups. Chemoselective reactions that can proceed without the need for protecting groups are highly desirable. The phenolic hydroxyl groups are acidic and can interfere with many standard organic reactions. Therefore, the choice of catalysts and reaction conditions is critical to ensure that the desired transformations occur without affecting the phenol moieties.

For a hypothetical synthesis of this compound, a method with high functional group tolerance would be essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are often compatible with a wide range of functional groups, including phenols, which makes them a powerful tool in the synthesis of complex molecules. tandfonline.com The development of catalytic systems that are robust and can operate under mild conditions is an ongoing area of research in synthetic organic chemistry.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Scalability for Research Purposes

While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more efficient, sustainable, and scalable routes to produce 4,4'-(2-Benzofuran-1,3-diyl)diphenol for extensive investigation. Many modern synthetic protocols developed for other substituted benzofurans could be adapted for this specific molecule. researchgate.netnih.gov

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling and Cyclization: Methodologies using catalysts based on palladium, copper, nickel, or gold have become powerful tools for constructing the benzofuran nucleus. nih.govacs.org Research could adapt one-pot tandem reactions, such as a sequential Suzuki cross-coupling/direct arylation from simple phenols, to build the target structure with high atom economy. nih.gov A dual Au-Ag bimetallic catalysis approach, which has been successful in synthesizing 3-alkynyl benzofurans from phenols, could also be explored. nih.gov

Visible-Light-Mediated Synthesis: Photoredox catalysis offers a green alternative to traditional methods, often proceeding under mild conditions. nih.gov Investigating a visible-light-promoted reaction between appropriate precursors could provide a novel and sustainable pathway to the title compound. nih.gov

Flow Chemistry for Scalability: For producing research-grade quantities of this compound, converting an optimized batch reaction to a continuous flow process would be a significant advancement. Flow chemistry can improve reaction efficiency, safety, and scalability, making the compound more accessible for materials science and other applications. A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans has already demonstrated gram-scale production, suggesting that such methods are practical and scalable. nih.gov

Table 1: Proposed Synthetic Research Directions

Synthetic Strategy Potential Advantages Key Research Goal
Palladium-Catalyzed Tandem Reactions High efficiency, atom economy, potential for one-pot synthesis. nih.gov Adapt existing methods for 2-substituted benzofurans to the specific synthesis of the diphenolic target.
Visible-Light Photoredox Catalysis Uses a renewable energy source, mild reaction conditions, environmentally benign. nih.gov Develop a novel light-mediated cyclization or coupling strategy to form the benzofuran core.
Continuous Flow Synthesis Enhanced scalability, safety, and process control. Convert an optimized batch synthesis into a continuous flow process for consistent, larger-scale production.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work, saving significant time and resources. lp.edu.uamdpi.com For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties. lp.edu.ua This includes optimizing the molecule's geometry, calculating its frontier molecular orbitals (HOMO/LUMO) to understand its electronic behavior, and predicting its spectroscopic signatures (UV-Vis, NMR). mdpi.com Accurate DFT-based protocols can also predict the pKa values of the phenolic protons, a critical parameter for applications in sensing and supramolecular chemistry. mdpi.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix. mdpi.com This is particularly relevant for predicting its ability to form supramolecular assemblies by simulating the formation and dynamics of hydrogen bonds between molecules.

Predictive Design of Derivatives: By computationally screening a virtual library of derivatives of this compound with various substituents, researchers can identify new molecules with tailored properties. For example, modeling could predict how different electron-donating or electron-withdrawing groups on the phenyl rings would affect the compound's antioxidant potential, absorption spectrum, or binding affinity to specific targets. lp.edu.ua

Table 2: Computational Modeling for Predictive Analysis

Modeling Technique Predicted Properties Application in Research Design
Density Functional Theory (DFT) Electronic structure, pKa, spectroscopic data, reactivity. mdpi.commdpi.com Guiding synthesis of derivatives with tuned electronic properties; interpreting experimental spectra.
Molecular Dynamics (MD) Self-assembly behavior, interaction with solvents, conformational flexibility. mdpi.com Predicting the formation of supramolecular structures; designing self-healing materials.
Quantum Chemical Calculations (QCC) Global and local reactivity descriptors, electron transfer potential. mdpi.com Identifying reactive sites for chemical transformations; designing new catalysts or inhibitors.

Exploration of Unique Spectroscopic Signatures for Sensing or Imaging in Research Contexts

The structure of this compound, featuring a fluorescent benzofuran core and pH-sensitive phenol (B47542) groups, makes it an intriguing candidate for the development of new chemical sensors or imaging agents for research applications. scienceopen.com The combination of spectroscopic techniques with multivariate data analysis can unlock the potential for real-time monitoring. nih.gov

Avenues for future research include:

pH-Dependent Fluorescence: The phenolic hydroxyl groups are expected to be deprotonated at higher pH values. This change in protonation state should significantly alter the electronic structure of the molecule, likely leading to a noticeable shift in its fluorescence emission spectrum. This property could be harnessed to create a ratiometric fluorescent pH sensor.

Metal Ion Sensing: The two phenol groups, along with the oxygen atom in the benzofuran ring, could act as a chelating site for specific metal ions. Binding of a metal ion would rigidly hold the structure and perturb its electronic properties, resulting in a change in its absorption or fluorescence signal. This could be explored for the selective detection of environmentally or biologically relevant metal ions.

Solvatochromism Studies: The compound's spectroscopic properties may be sensitive to the polarity of its environment. A systematic study of its absorption and emission spectra in a range of solvents with varying polarities could reveal solvatochromic behavior, making it a useful probe for characterizing microenvironments, such as the interior of micelles or polymer films.

Investigation of Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. researchgate.net The presence of two phenolic groups makes this compound an excellent building block for creating materials with dynamic and responsive properties. The key is the molecule's ability to act as both a hydrogen bond donor (via the -OH group) and acceptor.

Future research should investigate:

Hydrogen-Bonded Networks: The diphenolic structure can form extensive and directional hydrogen bonds, leading to the formation of supramolecular polymers, gels, or liquid crystals. The reversibility of these bonds is the foundation for creating self-healing materials. nih.govtudelft.nl

Development of Self-Healing Polymers: By incorporating this compound as a monomer or cross-linker into a polymer backbone (e.g., polyurethane or polyester), it is possible to create materials that can autonomously repair damage. deakin.edu.au When a fracture occurs, the broken hydrogen bonds at the interface can reform upon contact, restoring the material's integrity. researchgate.net

Stimuli-Responsive Gels: The supramolecular assemblies formed by this compound could be sensitive to external stimuli like temperature, pH, or the presence of specific guest molecules. This could lead to the creation of "smart" gels that undergo a sol-gel transition in response to an environmental trigger. researchgate.net

Discovery of Unconventional Chemical Transformations mediated by this compound

Beyond being a target of synthesis, this compound could itself function as a mediator or catalyst in other chemical reactions. Its unique combination of functional groups opens up several speculative but exciting possibilities for unconventional reactivity.

Unexplored avenues include:

Organocatalysis: The phenolic protons could enable the molecule to act as a Brønsted acid catalyst. Alternatively, in its deprotonated phenoxide form, it could function as a Brønsted base. This dual-role capability could be exploited in reactions like aldol (B89426) or Michael additions.

Ligand in Metal Catalysis: The oxygen atoms of the phenol and furan (B31954) moieties could coordinate to a metal center, allowing the molecule to act as a novel ligand in transition-metal catalysis. The extended π-system could influence the electronic properties of the metal, potentially leading to unique selectivity or reactivity in cross-coupling or C-H activation reactions.

Redox-Active Mediator: Phenols are known to be redox-active. It is conceivable that this compound could act as a redox mediator in certain electrochemical or photochemical transformations, potentially facilitating electron transfer processes in a catalytic cycle. Recent work has shown that nitroarenes can be used to synthesize complex molecules like α-amino ketones via photoinduced transformations, highlighting the potential for aromatic compounds to mediate complex reactions. acs.org Similarly, nickel-catalyzed ring-opening reactions of benzofurans demonstrate the reactivity of the core structure itself. acs.org

Conclusion

Summary of Current Research Landscape

The current research landscape for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is largely unexplored, with no direct studies on its synthesis or properties readily available. However, the broader field of benzofuran (B130515) chemistry is an active area of investigation. nih.govrsc.org Research is ongoing into the development of new synthetic methods for benzofuran derivatives and the exploration of their applications in medicine, materials science, and polymer chemistry. nih.govrsc.orgalfa-chemistry.com The synthesis of complex benzofuran-containing molecules is often achieved through modern catalytic methods, including palladium- and copper-catalyzed cross-coupling reactions. nih.govacs.org The biological activities of benzofuran derivatives are a major focus, with many studies investigating their potential as anticancer, antioxidant, and antimicrobial agents. nih.govnih.govnih.gov In materials science, the focus is on harnessing the photophysical properties of benzofurans for applications in optoelectronics. alfa-chemistry.comrsc.org

Significance of this compound in Advancing Fundamental Chemical Knowledge

The study of this compound, despite the current lack of specific data, holds significance for advancing fundamental chemical knowledge in several ways. Firstly, the development of a reliable synthetic route to this compound would contribute to the toolbox of organic synthesis, particularly in the area of heterocyclic chemistry. Secondly, the characterization of its properties would provide valuable structure-property relationship data for the benzofuran class of compounds. Understanding how the substitution pattern and the presence of the diphenolic functionality influence the electronic, optical, and biological properties of the benzofuran core is of fundamental interest.

Furthermore, its use as a monomer could lead to the development of new polymers with potentially novel properties, thereby expanding our understanding of how monomer structure dictates polymer characteristics. rsc.orgdoi.org In essence, this compound represents a target molecule that sits (B43327) at the intersection of several important areas of chemistry. Its synthesis and study would not only provide a new chemical entity but would also serve to deepen our understanding of the fundamental principles that govern the behavior of functional organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.